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Compound of Interest

Compound Name: (6-Methoxypyridin-3-YL)methanol

Cat. No.: B151917 Get Quote

A detailed examination of the 1H and 13C NMR spectra of (6-Methoxypyridin-3-YL)methanol
is presented, offering a comparative guide for researchers and scientists in the field of drug

development and organic chemistry. This analysis is supplemented with experimental data for

the structurally related compound, pyridin-3-yl-methanol, to provide a clear understanding of

the influence of the methoxy substituent on the magnetic environment of the pyridine ring.

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR)

spectral data of (6-Methoxypyridin-3-YL)methanol and pyridin-3-yl-methanol. The inclusion of

the unsubstituted analogue allows for a direct assessment of the electronic effects imparted by

the methoxy group on the chemical shifts of the pyridine ring's protons and carbons. Such

comparative data is invaluable for the structural elucidation and characterization of substituted

pyridine derivatives, a common motif in many pharmaceutical compounds.

Comparative NMR Data Analysis
The 1H and 13C NMR spectral data for (6-Methoxypyridin-3-YL)methanol and the reference

compound, pyridin-3-yl-methanol, are summarized in the tables below. The data is presented to

facilitate a clear comparison of chemical shifts (δ), signal multiplicities, and coupling constants

(J).

1H NMR Spectral Data
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

(6-

Methoxypyridin-

3-YL)methanol

H-2 8.11 d 2.4

H-4 7.62 dd 8.8, 2.4

H-5 6.75 d 8.8

-CH2OH 4.62 s -

-OCH3 3.93 s -

Pyridin-3-yl-

methanol
H-2 8.44 d 1.8

H-4 7.69 dt 7.8, 1.8

H-5 7.30 dd 7.8, 4.8

H-6 8.51 dd 4.8, 1.8

-CH2OH 4.69 s -

Note: 1H NMR data for (6-Methoxypyridin-3-YL)methanol was obtained from a publicly

available spectrum.[1][2] Data for pyridin-3-yl-methanol is from the SDBS database.
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Compound Carbon Chemical Shift (δ, ppm)

(6-Methoxypyridin-3-

YL)methanol
C-2 163.5 (Predicted)

C-3 138.9 (Predicted)

C-4 139.3 (Predicted)

C-5 110.8 (Predicted)

C-6 162.4 (Predicted)

-CH2OH 62.7 (Predicted)

-OCH3 53.4 (Predicted)

Pyridin-3-yl-methanol C-2 148.6

C-3 135.9

C-4 123.6

C-5 148.0

C-6 140.7

-CH2OH 62.4

Note: Experimental 13C NMR data for (6-Methoxypyridin-3-YL)methanol is not readily

available. The provided data is a prediction generated using a standard NMR prediction

algorithm. Data for pyridin-3-yl-methanol is from the SDBS database.

Experimental Protocols
A general protocol for acquiring 1H and 13C NMR spectra is outlined below. The specific

parameters may be adjusted based on the instrument and sample concentration.

Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) operating at a

field strength of 400 MHz for 1H and 100 MHz for 13C is typically used.

Sample Preparation:
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Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl3, DMSO-d6).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

used.

Acquisition Parameters:

Spectral Width: ~12-16 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 1-5 seconds

Acquisition Time: ~2-4 seconds

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID).

13C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) is typically employed to simplify the spectrum and enhance sensitivity.

Acquisition Parameters:

Spectral Width: ~200-240 ppm

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay (d1): 2-10 seconds

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Time: ~1-2 seconds

Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction.

Structural and Signaling Visualization
The following diagrams illustrate the chemical structures and the key NMR correlations.
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Chemical Structure of (6-Methoxypyridin-3-YL)methanol
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Caption: Molecular structure of (6-Methoxypyridin-3-YL)methanol.
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1H NMR Signal Assignments

H-2 (8.11 ppm, d)

H-4 (7.62 ppm, dd)

J = 2.4 Hz

H-5 (6.75 ppm, d)

J = 8.8 Hz

-CH2OH (4.62 ppm, s) -OCH3 (3.93 ppm, s)

Click to download full resolution via product page

Caption: Key 1H NMR couplings for (6-Methoxypyridin-3-YL)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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